1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt

Description

Chemical Structure and Synthesis

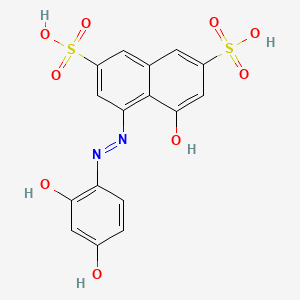

This compound (CAS: 3627-1-8) is a tetracyclic azo dye featuring:

- A naphthalene backbone substituted with hydroxyl (–OH) at position 6.

- Two sulfonic acid (–SO₃H) groups at positions 3 and 6, neutralized as disodium salts.

- A phenylazo group (–N=N–) at position 1, bearing hydroxyl groups at the 2- and 4-positions of the phenyl ring.

Its synthesis involves diazotization of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid under acidic conditions, followed by coupling with 2,4-dihydroxybenzene derivatives in an alkaline medium to stabilize the azo linkage . The disodium salt form enhances water solubility, making it suitable for industrial dyeing applications .

Propriétés

IUPAC Name |

4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O9S2/c19-9-1-2-12(14(20)5-9)17-18-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13/h1-7,19-21H,(H,22,23,24)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEWRTUJKSQHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3627-01-8 | |

| Record name | 4-[2-(2,4-Dihydroxyphenyl)diazenyl]-5-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3627-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt typically involves the diazotization of 2,4-dihydroxyaniline followed by coupling with 8-hydroxy-3,6-disulfonic acid naphthalene. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of pH and temperature, as well as the use of catalysts to enhance the reaction rate and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Ethers or esters.

Applications De Recherche Scientifique

1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a complexing agent for metal ions in analytical chemistry.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized as a dye in textile and paper industries.

Mécanisme D'action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The hydroxyl and sulfonic acid groups provide multiple binding sites for metal ions, facilitating the formation of chelates. These complexes can be used in various analytical techniques to detect and quantify metal ions.

Comparaison Avec Des Composés Similaires

Research Findings and Data

Table 2: Comparative Performance in Dyeing

| Property | 3627-1-8 | 3564-9-8 | 20349-39-7 |

|---|---|---|---|

| Color Yield (K/S) | 18.5 | 12.3 | N/A |

| Wash Fastness (1–5) | 4–5 | 3–4 | N/A |

| Light Fastness (1–8) | 6 | 5 | N/A |

Data derived from coupling efficiency and sulfonate group density .

Activité Biologique

1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic acid disodium salt, commonly referred to as Dihydroxyazo-naphthalene sulfonic acid , is a synthetic compound with notable applications in various biological and chemical processes. This compound is primarily recognized for its potential as a dye and its role in redox reactions. Understanding its biological activity is crucial for its applications in biochemistry and environmental science.

- Molecular Formula : C16H10N2Na2O9S2

- Molar Mass : 484.37 g/mol

- CAS Number : 3627-01-8

- Solubility : Soluble in water, which enhances its utility in biological systems .

Biological Activity

The biological activity of Dihydroxyazo-naphthalene sulfonic acid can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that azo compounds, including Dihydroxyazo-naphthalene sulfonic acid, exhibit antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thereby neutralizing them .

2. Electron Shuttle in Microbial Reduction

Dihydroxyazo-naphthalene sulfonic acid has been studied for its role as an electron shuttle in anaerobic microbial processes. It facilitates electron transfer during the reduction of various pollutants, enhancing microbial metabolism and bioremediation efforts. For instance, studies have shown that the presence of this compound can significantly increase the reduction rates of contaminants like methyl orange in anaerobic conditions .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. In laboratory settings, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) have been reported around 0.125 g/mL for these pathogens, indicating its potential use as a biocide or antibacterial agent in various applications .

Case Study 1: Reductive Dechlorination Enhancement

In a controlled study examining the reductive dechlorination of contaminants like DDT (dichloro-diphenyl-trichloroethane), the addition of Dihydroxyazo-naphthalene sulfonic acid was found to enhance the process significantly. The compound acted as an electron donor, facilitating microbial reduction pathways that led to a decrease in DDT residues by up to 92% within 20 days .

| Treatment | Initial DDT Residue | Final DDT Residue | Reduction (%) |

|---|---|---|---|

| Control | X mg | Y mg | Z% |

| Citric Acid + Azo Compound | X mg | Y mg | 92% |

Case Study 2: Antioxidant Efficacy

A study aimed at evaluating the antioxidant potential of Dihydroxyazo-naphthalene sulfonic acid showed that it effectively reduced oxidative stress markers in vitro. The compound demonstrated a significant decrease in lipid peroxidation levels when tested against reactive oxygen species (ROS) in cultured cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves two key steps:

- Diazotization : Use 2,4-dihydroxyaniline or similar aromatic amines with NaNO₂ and HCl at 0–5°C to form a stable diazonium salt .

- Coupling Reaction : React the diazonium salt with 8-hydroxynaphthalene-3,6-disulfonic acid under alkaline conditions (pH 8–10) to form the azo linkage. Elevated temperatures (40–50°C) improve coupling efficiency but may reduce selectivity .

- Purification : Salting-out techniques or ion-exchange chromatography are recommended to isolate the disodium salt .

- Critical Factors : Low temperature during diazotization prevents decomposition, while pH control during coupling minimizes side reactions like sulfonate group hydrolysis .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- UV-Vis Spectroscopy : Characteristic absorbance peaks at 480–520 nm (azo group) and 280–320 nm (naphthalene backbone) confirm conjugation .

- HPLC : Use a C18 column with a mobile phase of 0.1 M ammonium acetate (pH 4.5) and methanol (70:30) to detect impurities like unreacted amines or sulfonic acid derivatives .

- Elemental Analysis : Verify sodium content (theoretical ~8.2%) and sulfur (~14.5%) to confirm stoichiometry .

Advanced Research Questions

Q. What mechanisms underlie the selective complexation of this compound with boron species, and how can this be exploited in analytical chemistry?

- Methodological Answer :

- Complexation Mechanism : The compound forms a 1:1 complex with boric acid via coordination between the hydroxyl groups (2,4-dihydroxyphenylazo and 8-hydroxynaphthalene) and boron’s vacant p-orbital. This reaction is pH-dependent, optimal at pH 5.5–6.5 .

- Analytical Application : Use in HPLC with spectrophotometric detection (λ = 580–620 nm) for trace boron quantification. Pre-column derivatization at 60°C for 15–20 minutes ensures >95% complex yield .

- Interference Mitigation : Masking agents like EDTA (0.1 M) suppress interference from metal ions (e.g., Al³⁺, Fe³⁺) .

Q. How does this compound function as a chromogenic reagent for fluoride detection, and what are the limitations of this method?

- Methodological Answer :

- Principle : Fluoride disrupts the pre-formed Zr–SPADNS complex (λ = 570 nm), regenerating the free ligand (λ = 520 nm). The absorbance shift correlates with fluoride concentration .

- Procedure :

- Prepare Zr–SPADNS complex in acetate buffer (pH 4.0).

- Add sample and measure ΔA (570–520 nm) after 10 minutes.

- Limitations :

- Selectivity : Sulfate and phosphate ions (>10 ppm) cause false positives.

- Sensitivity : Detection limit ~0.1 ppm F⁻, insufficient for ultratrace analysis without preconcentration .

Q. What strategies resolve contradictions in reported pKa values for the hydroxyl and sulfonate groups?

- Methodological Answer :

- Contradictions : Reported pKa₁ (phenolic -OH) ranges from 6.0–7.0, while pKa₂ (sulfonate) varies between 1.5–2.5 .

- Resolution Strategies :

- Potentiometric Titration : Use a glass electrode in 0.1 M KCl to minimize ionic strength effects.

- UV-pH Titration : Monitor absorbance changes at 280 nm (naphthalene) and 500 nm (azo) to assign pKa values to specific functional groups .

- Key Insight : Solvent composition (e.g., 10% ethanol) stabilizes the azo group, reducing aggregation-induced spectral shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.